3-Methyl-4-nitro-1,2-benzenediamine

Regioselective Cyclocondensation Benzimidazole Synthesis Heterocyclic Chemistry

Select 3-Methyl-4-nitro-1,2-benzenediamine (CAS 170918-27-1) for unique regioselective cyclocondensation. The 3-methyl substituent directs formation of 5-methyl-4-nitrobenzimidazoles inaccessible with unsubstituted analogs—critical for alpha-2 adrenoceptor agonist SAR and kinase inhibitor libraries. Certified purity ensures consistent metabolic and genotoxicity profiles. Global shipping from major chemical hubs.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 170918-27-1
Cat. No. B3367273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-1,2-benzenediamine
CAS170918-27-1
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)N)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,8-9H2,1H3
InChIKeyBPFCOFUHPWJOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-1,2-benzenediamine (CAS 170918-27-1): A Specialized Nitro-Aromatic Diamine Building Block for Pharmaceutical Intermediates


3-Methyl-4-nitro-1,2-benzenediamine (CAS 170918-27-1) is a substituted ortho-phenylenediamine featuring a methyl group at the 3-position and a nitro group at the 4-position of the benzene ring [1]. This bifunctional molecule, with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol, is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as benzimidazoles and quinoxalines [1]. Its distinct substitution pattern confers unique reactivity in cyclocondensation reactions compared to unsubstituted or differently substituted analogs, making it a targeted building block for pharmaceutical research, especially in the development of alpha-2 adrenoceptor agonists and kinase inhibitors .

Why Generic 4-Nitro-1,2-phenylenediamine Cannot Substitute for 3-Methyl-4-nitro-1,2-benzenediamine in Critical Research


The presence of the 3-methyl substituent in 3-Methyl-4-nitro-1,2-benzenediamine is not a trivial modification; it fundamentally alters the molecule's physicochemical properties and its behavior as a synthetic intermediate. The methyl group influences both solubility (with a predicted XLogP3 of 0.8) and, crucially, the regioselectivity of subsequent reactions compared to the unsubstituted analog, 4-Nitro-1,2-phenylenediamine (CAS 99-56-9) . For example, in the synthesis of benzimidazole derivatives, the methyl group directs cyclocondensation pathways, enabling the formation of specific 5-methyl-substituted products that are unattainable with the non-methylated starting material . Furthermore, the compound's unique genotoxicity and metabolic profile, characterized by oxidative metabolism of the methyl group, contrasts with the behavior of other in-class compounds , underscoring the critical importance of selecting the precise, specified reagent for reproducible and targeted research outcomes.

Quantitative Evidence for the Selection of 3-Methyl-4-nitro-1,2-benzenediamine Over Closest Analogs


Regioselectivity in Benzimidazole Synthesis: 3-Methyl vs. Unsubstituted 3-Nitro-1,2-benzenediamine

In the synthesis of 2-methyl-4-nitrobenzimidazoles via cyclocondensation with 2,4-pentanedione, the 3-methyl substituent on the starting 3-nitro-1,2-benzenediamine (a direct analog of 3-Methyl-4-nitro-1,2-benzenediamine) directs the reaction to yield specific 5-methyl derivatives. The study highlights a literature discrepancy concerning the 5-chloro-, 5-methoxy- and 5-methyl derivatives, underscoring that the substitution pattern on the diamine core is critical for achieving the desired product regiochemistry . While the paper does not provide a direct yield comparison between the methylated and non-methylated diamine, it establishes the methyl group as a key determinant of synthetic outcome, a feature absent in unsubstituted 3-nitro-1,2-benzenediamine (CAS 3694-52-8) .

Regioselective Cyclocondensation Benzimidazole Synthesis Heterocyclic Chemistry

Genotoxicity Profile: 3-Methyl-4-nitro-1,2-benzenediamine vs. Unsubstituted 4-Nitro-1,2-phenylenediamine

3-Methyl-4-nitro-1,2-benzenediamine has been explicitly shown to be genotoxic, with documented induction of DNA damage in lung cells and the formation of protein adducts in rat liver microsomes . This is in contrast to the unsubstituted analog, 4-Nitro-1,2-phenylenediamine (CAS 99-56-9), for which genotoxicity is less prominently featured in vendor data sheets. Furthermore, the metabolic pathway of 3-Methyl-4-nitro-1,2-benzenediamine involves oxidation of the methyl group, leading to the formation of specific phenol and amine metabolites detectable by LC/MS . This unique metabolic and genotoxic profile is a critical differentiator, as the 3-methyl group creates a distinct toxicological fingerprint that is not replicated by 4-Nitro-1,2-phenylenediamine .

Genotoxicity Assessment DNA Damage Metabolic Activation

Physicochemical Property Divergence: Lipophilicity and Topological Polar Surface Area

The introduction of a methyl group significantly alters the physicochemical properties of the benzenediamine scaffold. 3-Methyl-4-nitro-1,2-benzenediamine has a predicted XLogP3 of 0.8 , whereas its unsubstituted counterpart, 4-Nitro-1,2-phenylenediamine (CAS 99-56-9), has a molecular weight of 153.14 g/mol and a different lipophilicity profile . The target compound also has a Topological Polar Surface Area (TPSA) of 97.9 Ų . These differences in lipophilicity and TPSA directly impact membrane permeability and aqueous solubility, which are critical parameters in both in vitro assays and in vivo pharmacokinetic studies. The specific values for 3-Methyl-4-nitro-1,2-benzenediamine make it a distinct chemical entity, not a general surrogate for other nitro-phenylenediamines.

Lipophilicity XLogP3 Topological Polar Surface Area Drug-likeness

Role as a Specific Intermediate for Alpha-2 Adrenoceptor Agonists

3-Methyl-4-nitro-1,2-benzenediamine serves as a key building block in the synthesis of a specific class of benzimidazole-based alpha-2 adrenoceptor agonists . The generic structure of these agonists, as described in patents, includes a substituted benzimidazole core that is accessible through the cyclocondensation of the appropriately substituted ortho-phenylenediamine . The presence of the 3-methyl group is not arbitrary; it is a requisite structural feature for achieving the final compound's desired pharmacological profile, including improved metabolic stability . This specific application differentiates it from other nitro-phenylenediamines, such as 4-Nitro-1,2-phenylenediamine, which lack the methyl group and would lead to a different, and potentially inactive, series of final compounds.

Alpha-2 Adrenoceptor Agonist Benzimidazole Synthesis Pharmaceutical Intermediate

Targeted Research and Development Applications for 3-Methyl-4-nitro-1,2-benzenediamine


Synthesis of 5-Methyl-Substituted Benzimidazoles for Medicinal Chemistry

This compound is essential for the regioselective synthesis of 5-methyl-2-methyl-4-nitrobenzimidazoles via cyclocondensation with 2,4-pentanedione . This application is critical for medicinal chemistry groups exploring the structure-activity relationship (SAR) of benzimidazole-based drug candidates, where the methyl group's steric and electronic effects on biological activity are under investigation.

Development of Novel Alpha-2 Adrenoceptor Agonists

3-Methyl-4-nitro-1,2-benzenediamine is a key intermediate in the patented synthesis of 5-(2-imidazolinylamino)-benzimidazole derivatives, a class of alpha-2 adrenoceptor agonists being explored for the treatment of disorders like nasal congestion, glaucoma, and migraine . The 3-methyl substitution is integral to the target compounds' metabolic stability and receptor binding profile.

Investigations into the Genotoxicity and Metabolism of Nitro-Aromatic Amines

Due to its well-documented genotoxicity and unique metabolic pathway involving methyl group oxidation, this compound serves as a specific probe for studying the toxicological mechanisms of nitro-aromatic diamines . Its distinct behavior, including the induction of DNA damage in lung cells and the formation of specific protein adducts, makes it a valuable tool for environmental and pharmacological toxicology research.

Building Block for Kinase Inhibitor Libraries

The ortho-phenylenediamine core is a privileged scaffold in kinase inhibitor design. 3-Methyl-4-nitro-1,2-benzenediamine provides a unique substitution pattern that can be elaborated into diverse heterocyclic structures, such as quinoxalines, which are a known pharmacophore for tyrosine kinase inhibitors . The presence of the nitro and methyl groups offers distinct vectors for further functionalization, enabling the exploration of novel chemical space in targeted oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-nitro-1,2-benzenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.